molecular formula C10H9ClO3 B1348964 Methyl 3-(4-chlorophenyl)-3-oxopropanoate CAS No. 53101-00-1

Methyl 3-(4-chlorophenyl)-3-oxopropanoate

Cat. No.: B1348964
CAS No.: 53101-00-1
M. Wt: 212.63 g/mol
InChI Key: OIPOJEDRCKVDJK-UHFFFAOYSA-N
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Description

Significance of β-Keto Esters as Multifunctional Synthons in Organic Synthesis

β-Keto esters are considered essential synthons in synthetic organic chemistry due to their dual reactivity. researchgate.net Their structure contains both electrophilic and nucleophilic centers, which allows for a wide range of chemical transformations. researchgate.net This versatility makes them invaluable building blocks for constructing complex molecular architectures, particularly in the pharmaceutical and materials science fields. fiveable.me

The presence of acidic protons on the α-carbon (the carbon between the two carbonyl groups) is a key feature. fiveable.me These protons can be easily removed by a base to form a highly stabilized enolate ion. This enolate is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions, including alkylations, aldol (B89426) condensations, and cyclizations. fiveable.mefiveable.me Consequently, β-keto esters serve as crucial intermediates in the synthesis of more complex molecules, such as ketones, esters, and carboxylic acids through subsequent reactions like hydrolysis and decarboxylation. nih.gov Their ability to participate in diverse reactions solidifies their role as multifunctional synthons, capable of introducing new functional groups and extending carbon chains. fiveable.menih.gov

Overview of Structural Features and Reactivity Principles in Aryl β-Keto Esters

The fundamental structure of a β-keto ester allows for keto-enol tautomerism, although they predominantly exist in the keto form. The core reactivity stems from the acidity of the α-hydrogens, which are positioned between the two electron-withdrawing carbonyl groups. This positioning significantly increases their acidity, facilitating the formation of a resonance-stabilized enolate ion under basic conditions. fiveable.mejove.com

Table 1: Properties of Methyl 3-(4-chlorophenyl)-3-oxopropanoate

Property Value
CAS Number 22027-53-8 scbt.com
Molecular Formula C₁₀H₉ClO₃ scbt.com
Molecular Weight 212.63 g/mol scbt.com
Appearance Colorless to pale yellow liquid or solid cymitquimica.com
Solubility Soluble in organic solvents cymitquimica.com

Historical Context and Evolution of Synthetic Methodologies for β-Keto Esters

The synthesis of β-keto esters has a rich history, with the Claisen condensation being the foundational and most recognized method. wikipedia.orgfiveable.me Named after Rainer Ludwig Claisen, who first reported the reaction in 1887, this condensation involves the reaction of two ester molecules in the presence of a strong base, such as sodium ethoxide, to form a β-keto ester. wikipedia.org The driving force of this reaction is the formation of the highly resonance-stabilized enolate anion of the product. wikipedia.orgorganic-chemistry.org

Over time, several variations of this reaction have been developed to enhance its synthetic utility. The "Crossed" Claisen condensation, for instance, involves two different esters. organic-chemistry.orglibretexts.org To avoid a complex mixture of products, this variation is most effective when one of the esters lacks α-hydrogens and therefore cannot form an enolate, serving only as the electrophile. organic-chemistry.orglibretexts.org The intramolecular version of this reaction is known as the Dieckmann Condensation, which is used to form cyclic β-keto esters from molecules containing two ester groups. wikipedia.org This method is particularly suitable for preparing 5- or 6-membered rings. researchgate.net

Beyond the classic Claisen-type reactions, synthetic methodologies have evolved significantly. Modern methods include:

Transesterification: Lipase-catalyzed transesterification has emerged as a method that uses mild, often solvent-free conditions to produce β-keto esters. researchgate.netgoogle.com

Acylation of Enolates: The reaction of magnesium enolates of substituted malonic acid half oxyesters with various acyl donors provides a route to functionalized β-keto esters. organic-chemistry.org

Palladium-Catalyzed Reactions: The development of organometallic chemistry has introduced palladium-catalyzed reactions of allylic esters of β-keto carboxylates, expanding their synthetic potential. nih.gov

Other Methods: Various other approaches have been developed, such as the coupling of amides with esters, the reaction of carboxylic acids with ynol ethers, and the condensation of aldehydes with ethyl diazoacetate, showcasing the continuous innovation in the synthesis of these valuable compounds. organic-chemistry.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(4-chlorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPOJEDRCKVDJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70967631
Record name Methyl 3-(4-chlorophenyl)-3-oxopropanoate
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Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53101-00-1, 22027-53-8
Record name Methyl 3-(4-chlorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (4-chlorobenzoyl)acetate
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Advanced Synthetic Methodologies for Methyl 3 4 Chlorophenyl 3 Oxopropanoate

Esterification Reactions for Aromatic β-Keto Esters

Esterification and transesterification are fundamental methods for synthesizing β-keto esters. These reactions involve either the reaction of a β-keto carboxylic acid with an alcohol or the exchange of the alkoxy group of an existing ester with a different alcohol. rsc.orgmasterorganicchemistry.com

Acid-Catalyzed Esterification Approaches

The Fischer-Speier esterification is a classic acid-catalyzed method for producing esters from carboxylic acids and alcohols. masterorganicchemistry.commasterorganicchemistry.com In the context of Methyl 3-(4-chlorophenyl)-3-oxopropanoate, this approach would involve the reaction of 3-(4-chlorophenyl)-3-oxopropanoic acid with methanol (B129727) in the presence of a strong acid catalyst.

The mechanism involves the protonation of the carboxylic acid's carbonyl group by the acid catalyst (e.g., H₂SO₄, TsOH), which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer and water elimination steps follows, ultimately yielding the methyl ester. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process; therefore, to drive it towards the product, it is common to use a large excess of the alcohol, which can also serve as the solvent, and/or to remove the water byproduct as it forms. masterorganicchemistry.commasterorganicchemistry.com

Table 1: Typical Conditions for Fischer-Speier Esterification

Parameter Condition Purpose
Reactants 3-(4-chlorophenyl)-3-oxopropanoic acid, Methanol Carboxylic acid and alcohol
Catalyst Concentrated H₂SO₄ or TsOH Protonates the carbonyl to activate it
Solvent Excess Methanol Serves as a reactant and solvent, drives equilibrium
Temperature Reflux To increase reaction rate

| Workup | Neutralization, Extraction | To isolate the final ester product |

Catalytic Methods for Enhanced Efficiency and Yield

To overcome the equilibrium limitations and sometimes harsh conditions of traditional acid catalysis, various modern catalytic methods have been developed for the transesterification of β-keto esters, offering improved efficiency, selectivity, and milder reaction conditions. rsc.orgnih.gov Transesterification is a convenient method for modifying β-keto esters and often proceeds through an enol or acylketene intermediate. rsc.org

Several catalyst systems have proven effective for this transformation:

Boron-Based Catalysts : Boric acid (H₃BO₃) and arylboronic acids are environmentally benign Lewis acid catalysts. rsc.orgnih.gov Silica-supported boric acid has been used as a recyclable, heterogeneous catalyst for the transesterification of β-keto methyl/ethyl esters under solvent-free conditions, achieving excellent yields (87–95%). nih.gov Arylboronic acids, particularly those with electron-withdrawing groups, are also effective, with catalyst loadings as low as 2.5 mol% facilitating the conversion of various β-keto esters with a range of alcohols. rsc.org

Amine Catalysts : Organic bases such as 4-(Dimethylamino)pyridine (4-DMAP) can catalyze the transesterification of β-keto esters. The reaction can be driven to completion by using an excess of either the starting ester or the alcohol. rsc.org

Biocatalysts : Enzymes, particularly lipases, offer a green alternative for synthesizing β-keto esters. Candida antarctica lipase (B570770) B (CALB) has been shown to effectively catalyze the transesterification of β-keto esters under mild, solvent-free conditions. google.comgoogle.com This method is highly chemoselective for aliphatic alcohols and can be used to resolve racemic alcohols with high enantioselectivity, providing a route to chiral β-keto esters. google.comgoogle.com

Table 2: Comparison of Modern Catalysts for β-Keto Ester Transesterification

Catalyst System Example Catalyst Typical Conditions Advantages Citation(s)
Boron-Based Silica-supported Boric Acid Solvent-free, heating High yields, recyclable, environmentally friendly nih.gov
Boron-Based 3-Nitrobenzeneboronic acid 2.5 mol% catalyst, reflux Good to excellent yields, broad substrate scope rsc.org
Amine-Based 4-DMAP 30 mol% catalyst, excess ester or alcohol Mild conditions rsc.org

| Biocatalyst | Candida antarctica lipase B (CALB) | Solvent-free, reduced pressure | Mild, environmentally safe, high yields (>90%), chemo- and enantioselective | google.comgoogle.com |

Condensation and Acylation Strategies

Carbon-carbon bond-forming reactions, such as the Claisen condensation, are the most direct and common methods for constructing the backbone of β-keto esters. ontosight.ainumberanalytics.com

Modified Claisen Condensation Protocols

The Claisen condensation involves the base-promoted reaction between two ester molecules to form a β-keto ester. numberanalytics.comorganic-chemistry.org A standard Claisen condensation is not ideal for producing an unsymmetrical β-keto ester like this compound due to the formation of a mixture of products. organic-chemistry.orglibretexts.org Therefore, a "crossed" or "mixed" Claisen condensation is employed, typically using one ester that cannot form an enolate (e.g., an aromatic ester like methyl 4-chlorobenzoate) and another that can (e.g., methyl acetate). organic-chemistry.org

To improve yields and selectivity, modified protocols have been developed. A powerful example is the Ti-crossed Claisen condensation. acs.org This method utilizes TiCl₄ in combination with tertiary amines to promote the condensation between carboxylic esters and acid chlorides, or even directly with carboxylic acids. acs.orgorganic-chemistry.org This approach provides various β-keto esters in good to excellent yields (up to 95%) with high selectivity for the crossed product over self-condensation products. acs.org For the synthesis of this compound, this could involve the reaction of 4-chlorobenzoyl chloride with a ketene (B1206846) silyl (B83357) acetal (B89532) derived from methyl acetate.

Table 3: Key Features of Ti-Crossed Claisen Condensation

Reactants Promoter System Yield Range Selectivity (Cross/Self) Citation
Carboxylic Esters + Acid Chlorides TiCl₄−Bu₃N-N-methylimidazole 48-95% ~96/4 to 99/1 acs.org

Another strategy involves the use of strong, non-nucleophilic bases like lithium hexamethyldisilazide (LiHMDS) to pre-form the enolate of one ester before adding the second, non-enolizable ester, thereby controlling the reaction pathway and minimizing side products. researchgate.net

Acylation of Isoxazoles as Precursors

Isoxazoles are five-membered heterocyclic compounds that can serve as precursors in the synthesis of various functional groups, including γ-amino alcohols and β-hydroxy carbonyls. chemrxiv.orgbeilstein-journals.org The synthesis of β-keto esters from isoxazole (B147169) precursors is a less common but viable strategy. This pathway typically involves the reductive cleavage of the N-O bond within the isoxazole ring.

For instance, a 3-(4-chlorophenyl)-5-methoxyisoxazole could be synthesized and then subjected to catalytic hydrogenation. The reductive ring opening would yield an enamino ketone, which can then be hydrolyzed under acidic or basic conditions to afford the desired β-keto ester, this compound. The synthesis of the isoxazole precursor itself can be achieved via a [3+2] cycloaddition reaction between a nitrile oxide (generated from 4-chlorobenzaldehyde (B46862) oxime) and an appropriate alkyne. beilstein-journals.orgbiolmolchem.com This multi-step route offers a flexible approach to constructing the target molecule.

Novel Synthetic Routes and Process Optimization

One-pot synthesis is a strategy designed to improve efficiency by carrying out multiple consecutive reactions in a single reactor without isolating intermediate compounds. This approach reduces solvent usage, minimizes waste generation, and saves time and resources. For the synthesis of β-keto esters, a one-pot approach can streamline the classic Claisen condensation and subsequent modification steps.

Research into one-pot methodologies demonstrates their power in creating complex molecules efficiently. For instance, a one-pot method for synthesizing O-aryl carbamates involves the in-situ formation of sensitive carbamoyl (B1232498) chlorides, which then react with phenols in the same vessel, avoiding the need to handle the unstable intermediates. organic-chemistry.org Similarly, one-pot protocols have been developed for preparing 1-aryl-3-trifluoromethylpyrazoles from readily available starting materials, showcasing the broad applicability of this strategy. nih.gov

In the context of β-keto ester synthesis, a one-pot decarboxylative Claisen condensation allows for the use of substituted malonic acid half oxyesters with various acylating agents, including carboxylic acids, to produce functionalized α-substituted β-keto esters in good yields. organic-chemistry.org This circumvents the need for more reactive and less stable acyl donors.

Table 1: Representative One-Pot Synthesis of an α-Substituted β-Keto Ester
Starting Material 1Acylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
Malonic acid half oxyester4-Chlorobenzoic acidMgBr₂·OEt₂, i-Pr₂NEtDichloromethane251285
Ethyl MalonateBenzoyl ChlorideLiHMDSTHF25290
PhenylacetamideMethyl AcetateNaHTHF65475

Note: This table presents data for analogous one-pot reactions leading to β-keto ester or related structures to illustrate the methodology's parameters.

The application of alternative energy sources like microwaves and ultrasound has revolutionized organic synthesis by dramatically accelerating reaction rates.

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to significantly reduced reaction times, higher yields, and cleaner product profiles compared to conventional heating methods. nih.govresearchgate.net The Claisen-Schmidt condensation, a reaction related to the synthesis of β-keto esters, has been shown to proceed efficiently under microwave irradiation, often without the need for a solvent. d-nb.inforesearchgate.net In one study, a two-step, microwave-enhanced procedure on a solid support was used to first generate a functionalized β-ketoester, followed by a Knoevenagel condensation, yielding the final product in under an hour—a significant improvement over conventional methods. cem.com

Ultrasound-Mediated Synthesis (Sonochemistry): Sonication, the application of ultrasound energy to a reaction, promotes chemical transformations through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid. This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. Ultrasound has been effectively used in the solvent-free synthesis of ketones from arylstannanes and alkanoyl chlorides, drastically reducing reaction times from hours to minutes. nih.gov This technique offers a green chemistry approach, often allowing reactions to proceed under mild conditions without hazardous solvents. organic-chemistry.org

Table 2: Comparison of Conventional vs. Energy-Assisted Synthesis of Chalcones (Related Structures)
ReactionMethodCatalystTimeYield (%)Reference
Acetophenone + BenzaldehydeConventional HeatingNaOH2-4 h70-80 nih.gov
Acetophenone + BenzaldehydeMicrowave (Solvent-free)Cu(OTf)₂20 min89 researchgate.net
4-Chloroacetophenone + BenzaldehydeMicrowave (Solvent-free)NaOH5 min92 nih.govd-nb.info
Arylstannane + Alkanoyl ChlorideConventional StirringIndium3-32 h42-84 nih.gov
Arylstannane + Alkanoyl ChlorideUltrasound (Solvent-free)Indium10-70 min42-84 nih.gov

Continuous flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers substantial advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety, and straightforward scalability. flinders.edu.aunih.gov

The synthesis of ester compounds is well-suited to continuous flow systems. Protocols have been developed for the α-alkylation of esters by generating unstable lithium enolate intermediates in-flow at room temperature—a process that would require cryogenic temperatures in a batch reactor to prevent decomposition. researchgate.net The output stream can be directly coupled with subsequent reaction or purification steps, creating a fully automated multi-step synthesis. nih.govresearchgate.net For example, a flow system can be configured with packed-bed reactors containing immobilized reagents or scavengers, allowing for the synthesis and in-line purification of products like α-ketoesters. nih.govresearchgate.net This approach minimizes manual handling and improves product purity.

Table 3: Parameters for Continuous Flow Synthesis of Ester Derivatives
Product TypeReactor TypeReagentsFlow Rate (mL/min)Residence TimeTemp (°C)Productivity/YieldReference
α-Alkylated EsterMicroreactorEster, LDA, Alkyl Halide0.1 - 1.01-10 min25Up to 95% Yield researchgate.net
α-KetoesterPacked-Bed ReactorNitroolefinic Ester, Immobilized Base0.2 - 0.520 min60High Purity nih.gov
4-methyl-3-oxo-n-phenyl-pentanamideMicroreactorMethyl Ester, Aniline0.05 - 0.220 min14096% Yield researchgate.net

Detailed Investigation of Reactivity and Transformational Chemistry

Fundamental Reaction Pathways of β-Keto Esters

The characteristic reactivity of β-keto esters like Methyl 3-(4-chlorophenyl)-3-oxopropanoate stems from the acidity of the α-protons located on the carbon between the ketone and ester carbonyl groups. This acidity allows for the formation of a stabilized enolate ion, which is a key intermediate in many fundamental organic reactions.

Alkylation and Acylation Reactions for Carbon-Carbon Bond Formation

One of the most powerful applications of β-keto esters in organic synthesis is their use in forming new carbon-carbon bonds at the α-position through alkylation and acylation. jove.comjove.com

Alkylation: The process begins with the deprotonation of the α-carbon by a suitable base, typically an alkoxide like sodium ethoxide, to form a resonance-stabilized enolate. jove.com This nucleophilic enolate can then react with an electrophile, such as an alkyl halide, in a nucleophilic substitution reaction (typically SN2) to form a new C-C bond. jove.com This sequence, known as the acetoacetic ester synthesis, allows for the construction of a wide range of substituted ketones after subsequent hydrolysis and decarboxylation. jove.comjove.com If a second α-hydrogen is present, the process can be repeated to yield a disubstituted product. ntu.edu.sg

Acylation: Similarly, the enolate derived from this compound can react with acylating agents, such as acid chlorides or anhydrides. This reaction introduces an acyl group at the α-position, leading to the formation of β,δ-diketo esters. This transformation is a direct method for synthesizing 1,3-dicarbonyl compounds, which are valuable precursors for more complex molecules. organicreactions.org

Decarboxylation Mechanisms and Applications

The decarboxylation of β-keto acids is a cornerstone reaction in synthetic chemistry and is directly relevant to β-keto esters, which serve as their precursors. masterorganicchemistry.comlibretexts.org The process typically involves two steps:

Hydrolysis: The ester functionality is first hydrolyzed to a carboxylic acid. This can be achieved under either acidic or basic conditions, followed by acidification to produce the β-keto acid, 3-(4-chlorophenyl)-3-oxopropanoic acid. aklectures.compearson.com

Decarboxylation: Upon gentle heating, the resulting β-keto acid readily loses a molecule of carbon dioxide. libretexts.orgyoutube.com The mechanism proceeds through a concerted, six-membered cyclic transition state, which results in the formation of an enol intermediate. masterorganicchemistry.comlibretexts.org This enol quickly tautomerizes to the more stable ketone, in this case, 4-chloroacetophenone. jove.commasterorganicchemistry.com

This ease of decarboxylation is a unique feature of β-keto acids, as simple carboxylic acids require much harsher conditions to lose CO₂. acs.org The reaction is a critical final step in the acetoacetic ester synthesis, providing a reliable method for producing mono- or di-substituted ketones. libretexts.orgaklectures.com

Hydrolysis and Transesterification Reactions

Hydrolysis: The methyl ester group of this compound can be converted to a carboxylic acid through hydrolysis. pearson.com This reaction can be catalyzed by either acid or base. aklectures.com Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl, followed by the departure of the methoxide (B1231860) leaving group. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. youtube.com Hydrolysis is often the first step in reactions that require the free β-keto acid, such as decarboxylation. pearson.comacs.org

Transesterification: This process involves converting one ester into another by reacting it with an alcohol in the presence of a catalyst. nih.govbohrium.com For this compound, this would mean reacting it with a different alcohol (e.g., ethanol, isopropanol) to replace the methyl group. Transesterification can be catalyzed by acids, bases, enzymes, or various metal complexes. nih.govresearchgate.net The ability to selectively transesterify β-keto esters over other types of esters is a valuable synthetic tool, often proceeding through an enol or acylketene intermediate. nih.gov This reaction is widely used in both laboratory synthesis and industrial applications, such as the production of biodiesel. nih.govbohrium.com

Catalytic Transformations

Modern synthetic chemistry increasingly relies on catalytic methods to achieve transformations with high efficiency and selectivity. This compound, as a β-keto ester, is a suitable substrate for several important catalytic reactions.

Palladium-Catalyzed Decarboxylation-Hydrogenolysis

Palladium catalysis offers unique pathways for the transformation of β-keto esters. While direct decarboxylation requires hydrolysis and heat, palladium catalysts can facilitate related transformations under milder, neutral conditions. Specifically, for allyl β-keto esters, palladium(0) complexes can catalyze a decarboxylation to generate a palladium enolate intermediate. nih.gov

This intermediate can then undergo hydrogenolysis. In the presence of a hydrogen source, such as formic acid with triethylamine, the palladium enolate is protonated, leading to the formation of a ketone. nih.gov This process effectively removes the entire ester group and replaces it with a hydrogen atom, a transformation that bypasses the often harsh conditions required for traditional hydrolysis and decarboxylation. nih.gov While this specific reaction is most established for allyl esters, palladium catalysis is broadly applied in decarboxylative reactions, such as decarboxylative allylation, which also proceeds through similar palladium enolate intermediates. nih.govresearchgate.net

Asymmetric Hydrogenation of β-Keto Esters

The asymmetric hydrogenation of the ketone group in β-keto esters is one of the most powerful methods for synthesizing chiral β-hydroxy esters, which are valuable building blocks for many pharmaceuticals and natural products. jst.go.jp This reaction utilizes a chiral transition metal catalyst, typically based on ruthenium (Ru) or rhodium (Rh), complexed with chiral ligands. researchgate.netrsc.org

For a substrate like this compound, asymmetric hydrogenation would reduce the ketone to a hydroxyl group, creating a new stereocenter. The choice of catalyst and ligand is crucial for controlling the enantioselectivity of the reaction. Ruthenium complexes with the chiral diphosphine ligand BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) are particularly effective for this transformation. researchgate.netrsc.org The reaction is typically carried out under hydrogen pressure, and factors such as the solvent, temperature, and additives can significantly influence both the catalytic activity and the enantiomeric excess (ee) of the product. researchgate.net High enantioselectivities, often exceeding 99% ee, have been achieved for a variety of β-keto ester substrates using these catalytic systems. rsc.orgrsc.org

Table 1: Examples of Catalysts Used in Asymmetric Hydrogenation of β-Keto Esters

Catalyst SystemSubstrate TypeTypical Enantiomeric Excess (ee)Reference
Ru-BINAP ComplexesAromatic & Aliphatic β-Keto Esters>98% researchgate.netrsc.org
Ru-SunPhos Catalystγ-Heteroatom Substituted β-Keto Estersup to 99.1% researchgate.net
Ir(III)-Monosulfonylated DiamineAromatic & Aliphatic β-Keto EstersExcellent organic-chemistry.org
Ru-Diphosphonite ComplexesAromatic & Aliphatic β-Keto Esters76-99% researchgate.net

Metal-Catalyzed C-C and C-O Bond Formations

The structure of this compound, featuring an aryl chloride, presents a versatile scaffold for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures by forming new carbon-carbon (C-C) and carbon-oxygen (C-O) bonds. nih.gov The aryl chloride moiety is a common substrate for various palladium-, nickel-, or copper-catalyzed transformations. rsc.orgmdpi.com

The reactivity in these cross-coupling reactions allows for the substitution of the chlorine atom with a wide array of organic fragments. For instance, in Suzuki-Miyaura coupling, a palladium catalyst facilitates the reaction between the aryl chloride and an organoboron compound to form a new C-C bond. Similarly, Heck coupling introduces a vinyl group, Sonogashira coupling an alkyne, and Stille coupling an organotin moiety. mdpi.com For C-O bond formation, the Buchwald-Hartwig amination and etherification reactions are prominent, enabling the introduction of nitrogen or oxygen nucleophiles, respectively. The efficiency of these transformations often depends on the choice of metal catalyst, ligands, base, and solvent.

The table below summarizes potential metal-catalyzed cross-coupling reactions involving the chlorophenyl group of this compound.

Reaction NameBond FormedCoupling PartnerTypical CatalystGeneral Product Structure
Suzuki-Miyaura CouplingC(aryl)-C(aryl/vinyl/alkyl)R-B(OH)₂Pd(PPh₃)₄, PdCl₂(dppf)Methyl 3-oxo-3-(4'-R-biphenyl-4-yl)propanoate
Heck CouplingC(aryl)-C(vinyl)Alkene (H₂C=CHR)Pd(OAc)₂Methyl 3-(4-(alkenyl)phenyl)-3-oxopropanoate
Sonogashira CouplingC(aryl)-C(alkynyl)Terminal Alkyne (HC≡CR)PdCl₂(PPh₃)₂, CuIMethyl 3-(4-(alkynyl)phenyl)-3-oxopropanoate
Buchwald-Hartwig AminationC(aryl)-NAmine (R₂NH)Pd₂(dba)₃, Ligand (e.g., BINAP)Methyl 3-(4-(dialkylamino)phenyl)-3-oxopropanoate
Buchwald-Hartwig EtherificationC(aryl)-OAlcohol (ROH)Pd(OAc)₂, LigandMethyl 3-(4-alkoxyphenyl)-3-oxopropanoate

Functional Group Interconversions on this compound

The presence of multiple functional groups—ketone, ester, and aryl chloride—in this compound allows for a variety of selective transformations.

The most direct conversion to a carboxylic acid derivative involves the hydrolysis of the methyl ester group. This reaction, typically catalyzed by acid or base, yields the corresponding β-keto carboxylic acid, 3-(4-chlorophenyl)-3-oxopropanoic acid. While this is a hydrolysis rather than an oxidation of the carbon skeleton, it is a primary route to a carboxylic acid derivative from the parent ester.

ReactionReagentsProduct
Ester HydrolysisH₃O⁺ or NaOH(aq), then H₃O⁺3-(4-chlorophenyl)-3-oxopropanoic acid

It is important to note that β-keto acids are susceptible to decarboxylation upon heating, which would result in the formation of 1-(4-chlorophenyl)ethan-1-one.

The ketone and ester functionalities within this compound can be selectively reduced depending on the choice of reducing agent. wikipedia.orgtcichemicals.com The ketone is generally more reactive towards nucleophilic reducing agents than the ester. wikipedia.org

Reagents like sodium borohydride (B1222165) (NaBH₄) are mild enough to selectively reduce the ketone to a secondary alcohol without affecting the ester group. nih.gov In contrast, stronger reducing agents such as lithium aluminum hydride (LiAlH₄) will typically reduce both the ketone and the ester, yielding a diol. harvard.edu Other reagents, like borane (B79455) complexes (BH₃•THF), can show selectivity for the carboxylic acid group (if the ester is first hydrolyzed) over other carbonyls. harvard.edu

The table below details the expected products from the reduction of this compound with various common reducing agents.

Reducing AgentSelectivityProduct Name
Sodium Borohydride (NaBH₄)Reduces ketoneMethyl 3-(4-chlorophenyl)-3-hydroxypropanoate
Lithium Aluminum Hydride (LiAlH₄)Reduces ketone and ester3-(4-chlorophenyl)propane-1,3-diol
DIBAL-H (at low temp.)Can selectively reduce ester to aldehyde3-(4-chlorophenyl)-3-oxopropanal
Catalytic Hydrogenation (e.g., H₂/Pd-C)Can reduce ketone and potentially dechlorinateMethyl 3-(4-chlorophenyl)-3-hydroxypropanoate or further products

The chlorine atom on the phenyl ring is susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing para-carbonyl group. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized onto the oxygen atom of the carbonyl group, which stabilizes it and facilitates the subsequent elimination of the chloride ion to restore aromaticity. libretexts.orgyoutube.com

A variety of nucleophiles can be employed to displace the chloride, leading to a diverse range of substituted aromatic compounds.

The table below provides examples of SNAr reactions on this compound.

Nucleophile (Nu⁻)Reagent ExampleProduct Name
Methoxide (CH₃O⁻)Sodium methoxide (NaOCH₃)Methyl 3-(4-methoxyphenyl)-3-oxopropanoate
Hydroxide (OH⁻)Sodium hydroxide (NaOH)Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate
Ammonia (NH₃)Aqueous ammoniaMethyl 3-(4-aminophenyl)-3-oxopropanoate
Thiophenoxide (PhS⁻)Sodium thiophenoxide (NaSPh)Methyl 3-oxo-3-(4-(phenylthio)phenyl)propanoate
Cyanide (CN⁻)Sodium cyanide (NaCN)Methyl 3-(4-cyanophenyl)-3-oxopropanoate

Enolate Chemistry and Stereoselective Transformations

The methylene (B1212753) protons (α-protons) located between the ketone and ester carbonyl groups in this compound are particularly acidic. This is due to the ability of both adjacent carbonyl groups to stabilize the resulting conjugate base (the enolate) through resonance. masterorganicchemistry.com Deprotonation at this α-carbon leads to the formation of a highly stabilized enolate anion. masterorganicchemistry.com

The generation of this enolate can be achieved with a variety of bases. Relatively weak bases, such as sodium ethoxide (NaOEt) in ethanol, can generate a significant equilibrium concentration of the enolate. For quantitative, irreversible formation of the enolate, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF) is typically used. wikipedia.org

Once formed, the enolate is a potent carbon nucleophile and can react with a wide range of electrophiles. bham.ac.uk The reaction generally occurs at the α-carbon (C-alkylation), leading to the formation of a new carbon-carbon bond. libretexts.org This reactivity is a cornerstone of synthetic organic chemistry, allowing for the elaboration of the carbon skeleton.

The table below illustrates the reactivity of the enolate of this compound with various electrophiles.

Reaction TypeElectrophileReagent ExampleProduct Name
AlkylationAlkyl Halide (R-X)Methyl iodide (CH₃I)Methyl 2-(4-chlorobenzoyl)butanoate
AcylationAcyl Halide (RCOCl)Acetyl chloride (CH₃COCl)Methyl 2-(4-chlorobenzoyl)-3-oxobutanoate
Aldol (B89426) AdditionAldehyde (RCHO)Benzaldehyde (C₆H₅CHO)Methyl 2-(4-chlorobenzoyl)-3-hydroxy-3-phenylpropanoate
Michael Additionα,β-Unsaturated KetoneMethyl vinyl ketoneMethyl 2-(4-chlorobenzoyl)-5-oxohexanoate

Diastereoselective and Enantioselective Reactions

The prochiral nature of this compound, featuring a β-ketoester functionality, makes it a valuable substrate for a variety of diastereoselective and enantioselective transformations. The presence of a carbonyl group and an adjacent activated methylene group provides two key sites for stereocontrolled bond formations, leading to the synthesis of chiral molecules with significant potential in medicinal chemistry and materials science. Research in this area focuses on the development of catalytic asymmetric methods to control the formation of new stereocenters with high fidelity.

One of the most extensively studied enantioselective transformations involving β-ketoesters is the asymmetric reduction of the ketone functionality. This reaction yields chiral β-hydroxy esters, which are versatile building blocks in organic synthesis. While specific studies detailing the asymmetric hydrogenation of this compound are not prevalent in the cited literature, the general success of this strategy with analogous β-ketoesters suggests its applicability. Chiral ruthenium and rhodium complexes, often featuring atropisomeric diphosphine ligands, are commonly employed as catalysts for these hydrogenations. The choice of ligand, solvent, and reaction conditions is crucial for achieving high enantiomeric excess (ee) and chemical yield. The anticipated product of such a reduction would be Methyl (R)- or (S)-3-(4-chlorophenyl)-3-hydroxypropanoate, depending on the catalyst's chirality.

The enolizable nature of the active methylene group in this compound allows for its participation in diastereoselective and enantioselective reactions that form new carbon-carbon bonds, such as aldol and Michael additions. In these reactions, a chiral catalyst or a chiral auxiliary can be used to control the facial selectivity of the attack of the enolate on an electrophile, or the attack of a nucleophile on an activated double bond, respectively.

For instance, in a diastereoselective aldol-type reaction, the enolate of this compound could be reacted with a chiral aldehyde. The inherent stereochemistry of the aldehyde would influence the approach of the enolate, leading to the preferential formation of one diastereomer of the resulting β-hydroxy-α-(substituted)-β-ketoester. The level of diastereoselectivity would be dependent on the steric and electronic properties of both the enolate and the aldehyde, as well as the reaction conditions.

Similarly, enantioselective Michael additions can be envisioned where the enolate of this compound acts as the nucleophile. The use of a chiral phase-transfer catalyst or a chiral metal complex could facilitate the enantioselective addition to a prochiral Michael acceptor, such as an α,β-unsaturated ketone or ester. This would generate a product with a newly formed stereocenter at the α-position of the ketoester.

While specific, detailed research findings and data tables for diastereoselective and enantioselective reactions of this compound are not available in the public domain at the time of this writing, the principles of asymmetric catalysis strongly support the feasibility of such transformations. The following tables provide hypothetical yet plausible data for representative enantioselective reductions and diastereoselective aldol reactions, based on established methodologies for similar substrates.

Table 1: Hypothetical Data for Enantioselective Reduction of this compound

EntryCatalystSolventTemp (°C)Pressure (atm H₂)Yield (%)ee (%)Configuration
1Ru(OAc)₂[(R)-BINAP]Methanol (B129727)50109592R
2[Rh(cod)₂(R,R)-Me-DuPhos]BF₄THF2559895R
3RuCl₂(S)-MeO-BIPHEPnEthanol40209290S
4[Ir(cod)Cl]₂/(S)-SEGPHOS/I₂Toluene60508885S

This data is illustrative and based on typical results for asymmetric hydrogenations of β-ketoesters.

Table 2: Hypothetical Data for Diastereoselective Aldol Reaction of this compound with a Chiral Aldehyde

EntryAldehydeLewis AcidSolventTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)
1(R)-2-PhenylpropanalTiCl₄DCM-788590:10
2(S)-2-MethylbutanalSn(OTf)₂THF-788285:15
3(R)-Glyceraldehyde AcetonideMgBr₂·OEt₂Toluene-407595:5
4(S)-N-Boc-alaninalZnCl₂Ether-787888:12

This data is illustrative and based on typical results for diastereoselective aldol reactions of β-ketoesters.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For Methyl 3-(4-chlorophenyl)-3-oxopropanoate, which exists in a dynamic equilibrium between its keto and enol tautomers, NMR analysis provides critical insights into the structure and ratio of these forms in solution.

The ¹H NMR spectrum of a β-keto ester like this compound is distinctive due to the presence of signals corresponding to both the keto and enol forms.

The keto tautomer is characterized by a set of signals representing the protons of the methyl ester, the active methylene (B1212753) group, and the chlorophenyl ring. Based on data for the closely related ethyl analogue, Ethyl (4-chlorobenzoyl)acetate, the methylene protons are expected to appear as a sharp singlet. amazonaws.com The aromatic protons on the 4-chlorophenyl group typically exhibit a pattern of two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. amazonaws.com The methyl ester protons would also present as a singlet.

The enol tautomer displays a different set of signals. A key indicator is the appearance of a vinyl proton signal and a broad singlet for the enolic hydroxyl proton, the latter of which is often exchangeable with D₂O. The aromatic protons and the methyl ester protons of the enol form will have slightly different chemical shifts compared to the keto form.

Table 1: Predicted ¹H NMR Spectral Data for this compound Data for aromatic and methylene protons are adapted from the reported spectrum of Ethyl (4-chlorobenzoyl)acetate. amazonaws.com

Tautomer Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
KetoAr-H (2H, ortho to C=O)~7.90Doublet~8.7
KetoAr-H (2H, meta to C=O)~7.47Doublet~8.7
Keto-CO-CH₂ -CO-~3.99SingletN/A
Keto-O-CH₃ ~3.75SingletN/A
EnolAr-H (ortho)~7.80Doublet~8.5
EnolAr-H (meta)~7.40Doublet~8.5
Enol=C-H ~5.90SingletN/A
Enol-O-CH₃ ~3.70SingletN/A
Enol-OH ~12.5 (broad)SingletN/A

The ¹³C NMR spectrum provides a count of the chemically distinct carbon atoms in the molecule and information about their chemical environment. Again, distinct signals are expected for the keto and enol tautomers.

For the keto form, three signals are expected in the carbonyl region: one for the ester carbonyl, one for the ketone carbonyl, and several in the aromatic region. amazonaws.com The active methylene carbon and the methoxy (B1213986) carbon will appear in the aliphatic region of the spectrum. amazonaws.com

For the enol form, the carbons of the C=C double bond will appear in the vinyl region, and the chemical shifts of the carbonyl and aromatic carbons will differ from those of the keto form.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Data for aromatic, carbonyl, and methylene carbons are adapted from the reported spectrum of Ethyl (4-chlorobenzoyl)acetate. amazonaws.com

Tautomer Carbon Assignment Predicted Chemical Shift (δ, ppm)
KetoKetone C =O~191.2
KetoEster C =O~167.1
KetoC -Cl (aromatic)~140.1
KetoC -CO (aromatic, ipso)~134.2
KetoC H (aromatic, ortho to C=O)~129.8
KetoC H (aromatic, meta to C=O)~129.0
Keto-O-C H₃~52.5
Keto-CO-C H₂-CO-~45.8
EnolEster C =O~170.0
EnolC -OH (enol)~180.0
EnolC -Cl (aromatic)~138.0
EnolC -CO (aromatic, ipso)~132.0
EnolC H (aromatic)~129-130
Enol=C -H (vinyl)~90.0
Enol-O-C H₃~52.0

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between adjacent protons. For this molecule, its primary use would be to confirm the absence of coupling for the singlet methylene and methoxy groups in the keto form.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the protonated carbons, such as the methylene group, the methoxy group, and the aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for piecing together the molecular skeleton. For instance, correlations would be expected from the methylene protons to both the ketone and ester carbonyl carbons, as well as to the ipso-carbon of the aromatic ring. The methoxy protons would correlate to the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, irrespective of their bonding connectivity. 3wpharm.com For a relatively small molecule like this compound, NOESY could show through-space correlations between the methylene protons and the ortho-protons of the 4-chlorophenyl ring, confirming their spatial proximity.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a molecule. The molecular formula for this compound is C₁₀H₉ClO₃. By calculating the exact mass based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O), a theoretical monoisotopic mass can be determined. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's elemental composition.

Table 3: Exact Mass Data for this compound

Parameter Value
Molecular FormulaC₁₀H₉ClO₃
Calculated Monoisotopic Mass ([M] for ³⁵Cl)212.02402
Calculated Monoisotopic Mass ([M] for ³⁷Cl)214.02107
Expected Adduct Ion [M+H]⁺ (³⁵Cl)213.03185
Expected Adduct Ion [M+Na]⁺ (³⁵Cl)235.01379

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. libretexts.org

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺˙) with a characteristic isotopic cluster for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). Key fragmentation pathways for esters and ketones would likely be observed. libretexts.orgthieme-connect.de

A primary fragmentation would be the formation of the 4-chlorobenzoyl cation, which is a very stable acylium ion. This fragment would also exhibit the characteristic 3:1 isotopic pattern for chlorine. Other significant fragmentation pathways could include the loss of the methoxy radical (•OCH₃) or the methoxycarbonyl radical (•COOCH₃).

Table 4: Predicted Major Fragments in the EI Mass Spectrum of this compound

m/z (for ³⁵Cl/³⁷Cl) Predicted Fragment Ion Fragmentation Pathway
212 / 214[C₁₀H₉ClO₃]⁺˙Molecular Ion (M⁺˙)
181 / 183[C₉H₆ClO₂]⁺Loss of methoxy radical [M - •OCH₃]⁺
153 / 155[C₈H₆ClO]⁺Loss of methoxycarbonyl radical [M - •COOCH₃]⁺
139 / 141[C₇H₄ClO]⁺Base Peak. Formation of 4-chlorobenzoyl cation
111 / 113[C₆H₄Cl]⁺Loss of CO from 4-chlorobenzoyl cation
75[C₅H₃]⁺Loss of chlorine from chlorophenyl cation
59[COOCH₃]⁺Methoxycarbonyl cation

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by several distinct absorption bands that confirm its key structural features: a para-substituted aromatic ring, a ketone group, and a methyl ester group.

The presence of two carbonyl groups (ketone and ester) is a defining feature. The aryl ketone C=O stretching vibration typically appears at a lower wavenumber due to conjugation with the phenyl ring. The ester C=O stretch is expected at a higher wavenumber. The spectrum also shows characteristic C-O stretching bands associated with the ester functionality, as well as absorptions corresponding to the aromatic ring and the C-Cl bond.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aliphatic C-H (CH₂ and CH₃)Stretching3000 - 2850
Ester C=OStretching1750 - 1735
Ketone C=OStretching1700 - 1680
Aromatic C=CStretching1600 - 1450
Ester C-OStretching1300 - 1150
Aromatic C-ClStretching1100 - 1000
Aromatic C-H (p-substitution)Out-of-plane bending850 - 800

X-ray Diffraction Analysis

As of this writing, a search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), reveals no reported single-crystal X-ray structure for this compound. Consequently, specific details regarding its crystal system, space group, unit-cell parameters, and solid-state conformation are not available. Such a study would be invaluable for confirming the molecular geometry and understanding its packing behavior.

The analysis of a crystal structure allows for a detailed understanding of the intermolecular forces that govern the packing of molecules in the solid state. These non-covalent interactions, such as hydrogen bonds, halogen bonds, and π–π stacking, are fundamental to the material's physical properties.

Computational and Theoretical Studies on Methyl 3 4 Chlorophenyl 3 Oxopropanoate

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a robust framework for investigating the electronic properties of molecules. sci-hub.senih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it a widely used method for studying organic molecules. sci-hub.sedergipark.org.tr

The first step in a typical DFT study is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.govresearchgate.net For Methyl 3-(4-chlorophenyl)-3-oxopropanoate, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. This optimized geometry is crucial as it represents the most probable structure of the molecule in the gas phase and serves as the foundation for all subsequent property calculations. scispace.com

The electronic structure of the molecule is then analyzed to understand the distribution of electrons. This includes mapping the electron density to identify electron-rich and electron-poor regions, which is vital for predicting the molecule's reactivity. The presence of the electronegative chlorine atom and the carbonyl groups in this compound significantly influences its electronic landscape.

Table 1: Representative Data from DFT Geometry Optimization (Note: The following data is illustrative of typical results from DFT calculations and does not represent experimentally verified values for this compound.)

ParameterTypical Calculated Value
C=O Bond Length~1.21 Å
C-Cl Bond Length~1.75 Å
Aromatic C-C Bond Length~1.40 Å
C-O-C Bond Angle~115°

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.uanih.gov The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, while a small gap implies that the molecule is more polarizable and reactive. nih.govnih.gov For this compound, the electron-withdrawing nature of the 4-chlorophenyl group is expected to influence the energies of these frontier orbitals.

Table 2: Key Parameters from Frontier Molecular Orbital Analysis (Note: These values are conceptual and serve to illustrate the outputs of FMO analysis.)

ParameterDescriptionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalRelates to ionization potential and nucleophilicity
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelates to electron affinity and electrophilicity
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability

Global reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity index can be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity. dergipark.org.tr

Computational methods, particularly DFT, are extensively used to predict spectroscopic parameters, which can be invaluable for interpreting experimental data and confirming molecular structures. liverpool.ac.uk The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a prominent application. bohrium.com By calculating the magnetic shielding tensors of the nuclei within the optimized molecular geometry, it is possible to predict the ¹H and ¹³C NMR chemical shifts. nih.gov

These predicted spectra can be compared with experimental spectra to aid in signal assignment and structure verification. While various machine learning models have also been developed for NMR shift prediction, DFT-based calculations provide a first-principles approach. nih.govsourceforge.io The accuracy of these predictions depends on the chosen functional and basis set.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing a detailed picture of conformational changes and intermolecular interactions. mdpi.comresearchgate.net

Molecules like this compound, which possess several single bonds, can exist in multiple conformations due to rotation around these bonds. researchgate.net Conformational analysis aims to identify the different stable conformers and determine their relative energies and populations. mdpi.com

MD simulations can explore the conformational landscape of a molecule by simulating its motion over a period of time. By analyzing the trajectory of the simulation, it is possible to identify the most frequently adopted conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its properties and biological activity. For β-keto esters, the flexibility around the ester and ketone groups is of particular interest. mdpi.com

The behavior of a molecule can be significantly different in solution compared to the gas phase due to interactions with solvent molecules. MD simulations are particularly well-suited for studying these effects by explicitly including solvent molecules in the simulation box.

Mechanistic Studies through Computational Modeling

Computational modeling has become an indispensable tool in modern chemistry for investigating reaction mechanisms at a molecular level. By simulating the behavior of molecules and their interactions, researchers can gain detailed insights into the energetic and structural changes that occur during a chemical transformation. For this compound, these methods allow for a deep understanding of its reactivity, the pathways it follows in chemical reactions, and the subtle forces that govern its interactions.

Elucidation of Reaction Pathways and Transition States

The study of a chemical reaction's mechanism involves charting the energetic course from reactants to products. Computational chemistry, particularly methods rooted in quantum mechanics like Density Functional Theory (DFT), provides the means to map this journey on the potential energy surface (PES). The PES is a multidimensional landscape where valleys represent stable molecules (reactants, intermediates, and products) and mountain passes represent transition states.

A transition state (TS) is a critical configuration along the reaction coordinate, representing the point of maximum energy that must be overcome for the reaction to proceed. rowansci.com It is a first-order saddle point on the PES, meaning it is an energy minimum in all directions except for one, which corresponds to the reaction coordinate. rowansci.com Locating these transition states is fundamental to understanding chemical reactivity and predicting reaction rates. rowansci.com Advanced algorithms are employed to optimize the geometry of the TS, and subsequent frequency calculations are performed to verify its nature; a true TS is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of atoms along the reaction path from reactant to product. rowansci.com

For reactions involving esters like this compound, such as hydrolysis, transesterification, or condensation reactions, DFT calculations can be used to model the step-by-step process. For example, in a base-catalyzed hydrolysis, computations would model the initial nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent collapse of this intermediate to yield the final products.

Table 1: Example of Calculated Energy Profile for a Hypothetical Reaction Step This table is illustrative and provides example data based on typical computational chemistry outputs.

Species Relative Energy (kcal/mol) Description
Reactants 0.0 Starting materials at their lowest energy state.
Transition State 1 (TS1) +15.2 Energy barrier for the first step (e.g., nucleophilic attack).
Intermediate -5.4 A temporary, stable species formed after crossing TS1.
Transition State 2 (TS2) +12.8 Energy barrier for the second step (e.g., proton transfer).
Products -10.1 Final products of the reaction at their lowest energy state.

Analysis of Hydrogen Bonding and Non-Covalent Interactions

While covalent bonds define the primary structure of a molecule, a host of weaker, non-covalent interactions dictate its three-dimensional shape, its interactions with other molecules, and its behavior in the condensed phase. escholarship.orgmdpi.com These interactions, though individually weak (typically 0.5–3 kcal/mol), collectively play a crucial role in chemical and biological systems. escholarship.org For this compound, understanding these forces is vital for predicting its crystal packing, solubility, and interactions with biological targets.

Computational methods are essential for identifying and quantifying these subtle interactions. escholarship.org

Hydrogen Bonds: The presence of carbonyl oxygen atoms in this compound makes it a potent hydrogen bond acceptor. Computational studies can precisely calculate the geometry (bond length and angle) and strength of hydrogen bonds formed with donor molecules, like water or alcohols. nih.gov

Halogen Bonds: The chlorine atom on the phenyl ring can participate in halogen bonding, a directional interaction between an electrophilic region on the halogen and a nucleophile. mdpi.com

π-Interactions: The aromatic phenyl ring is capable of various π-interactions, including π-π stacking (interactions with other aromatic rings) and C-H···π interactions (where a C-H bond points towards the face of the ring). nih.gov

van der Waals Forces: These are ubiquitous, non-specific attractive or repulsive forces between molecules. nih.gov

Several computational techniques are used to analyze these interactions:

Natural Bond Orbital (NBO) Analysis: NBO analysis examines the delocalization of electron density between orbitals, which can reveal donor-acceptor interactions indicative of hydrogen bonds or other stabilizing forces. researchgate.netnih.gov

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density to find bond critical points (BCPs) between atoms, which provides evidence for the existence of an interaction and helps characterize its strength and nature. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the surface of a molecule, identifying electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. nih.gov These maps are highly effective for predicting where non-covalent interactions, such as hydrogen or halogen bonding, are likely to occur. nih.gov

Table 2: Common Non-Covalent Interactions and Their Computational Signatures

Interaction Type Typical Energy (kcal/mol) Key Structural Features Computational Evidence
Hydrogen Bond 1 - 10 X-H···Y (X, Y are electronegative atoms) Short H···Y distance, NBO donor-acceptor interaction, QTAIM bond critical point.
Halogen Bond 1 - 5 C-X···Y (X=Cl, Br, I; Y is a nucleophile) Linear C-X···Y angle, positive potential on X (σ-hole), Hirshfeld surface contact points.
π-π Stacking 1 - 3 Face-to-face or offset arrangement of aromatic rings Inter-ring distance of 3.3-3.8 Å, visualized in crystal structures.
C-H···π Interaction 0.5 - 2 C-H bond pointing towards an aromatic ring face Specific geometry, identified through crystal structure analysis and Hirshfeld plots. nih.gov

QSAR and QSPR Studies (Quantitative Structure-Activity/Property Relationship)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to build mathematical models correlating the chemical structure of compounds with their biological activity or physicochemical properties, respectively. chimicatechnoacta.runih.gov These models are powerful tools in medicinal chemistry and materials science for understanding the structural requirements for a desired effect and for predicting the properties of new, unsynthesized molecules.

Correlation of Structural Features with Reactivity Profiles

For a series of related compounds, such as analogs of this compound, QSAR/QSPR models can be developed to understand and predict their chemical reactivity. The process involves several key steps:

Dataset Assembly: A set of molecules with experimentally measured reactivity data (e.g., reaction rates, equilibrium constants) is compiled.

Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure.

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to find a mathematical equation that best correlates the calculated descriptors with the observed reactivity. mdpi.com

Validation: The predictive power of the model is rigorously tested using statistical cross-validation techniques and by predicting the reactivity of a set of compounds not used in the model's creation (an external test set). nih.gov

Molecular descriptors can be categorized as:

Electronic Descriptors: These relate to the electron distribution in the molecule. Examples include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are crucial for predicting reactivity in frontier molecular orbital theory. dntb.gov.ua Other examples are Mulliken charges, dipole moments, and molecular electrostatic potential values, which describe the polarity and charge distribution. nih.govresearchgate.net

Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular volume, surface area, and specific conformational indices.

Hydrophobic Descriptors: These quantify the hydrophobicity of a molecule, such as the logarithm of the partition coefficient (logP).

A successful QSAR model for the reactivity of this compound analogs might reveal, for example, that reactivity is enhanced by electron-withdrawing substituents on the phenyl ring (quantified by an electronic descriptor) and decreased by bulky groups near the reaction center (quantified by a steric descriptor). nih.gov These models provide valuable mechanistic insights by identifying the key structural features that govern a compound's chemical behavior. researchgate.net

Table 3: Selected Molecular Descriptors and Their Relevance to Reactivity

Descriptor Class Example Descriptor Relevance to Reactivity
Electronic HOMO Energy Relates to the ability to donate electrons (nucleophilicity).
Electronic LUMO Energy Relates to the ability to accept electrons (electrophilicity).
Electronic Mulliken Atomic Charge Indicates the partial charge on an atom, highlighting potential sites for nucleophilic or electrophilic attack.
Steric Molecular Volume Quantifies the bulk of the molecule, which can influence accessibility to the reaction center.
Hydrophobic LogP Describes the partitioning between oil and water, affecting reactivity in different solvent environments.

Computational Screening for Analog Design

One of the most powerful applications of a validated QSAR or QSPR model is its use in in silico (computational) screening for the design of new analogs with improved properties. nih.gov Instead of synthesizing and testing hundreds of new compounds, a process that is both time-consuming and expensive, researchers can first build a virtual library of hypothetical analogs of this compound.

The process typically involves:

Virtual Library Generation: A large number of virtual molecules are designed by systematically modifying the parent structure of this compound. This could involve changing the substituent on the phenyl ring, altering the ester group, or modifying the keto-ester chain.

Descriptor Calculation: The same molecular descriptors used to build the QSAR model are calculated for every molecule in the virtual library.

Activity/Property Prediction: The validated QSAR model is then used to predict the reactivity or property of interest for each virtual compound.

Prioritization: The virtual compounds are ranked based on their predicted performance. Molecules that are predicted to have the desired properties (e.g., higher reactivity, specific stability) are identified as high-priority candidates for synthesis and experimental testing. mdpi.com

This in silico screening approach significantly accelerates the discovery and optimization cycle. neliti.com It allows chemists to focus their synthetic efforts on a smaller number of promising candidates, increasing the efficiency of the research and development process. nih.gov For instance, if a QSAR model indicates that a more electron-deficient phenyl ring increases a desired reactivity, the computational screening can quickly evaluate a wide range of electron-withdrawing groups to identify the most promising candidates for achieving the target property.

Table 4: Illustrative Example of a Virtual Screening Report for Analogs This table is a hypothetical representation of QSAR-based screening results.

Compound ID Modification on Phenyl Ring Predicted Reactivity (Relative Rate) Synthesis Priority
Parent -Cl 1.00 -
Analog-001 -H 0.75 Low
Analog-002 -F 1.15 Medium
Analog-003 -CF3 2.50 High
Analog-004 -NO2 4.10 High
Analog-005 -OCH3 0.45 Low

Applications and Synthetic Utility in Complex Molecule Synthesis

Role as a Precursor in Pharmaceutical Research

The structural framework of Methyl 3-(4-chlorophenyl)-3-oxopropanoate is a key starting point for the creation of molecules with potential therapeutic applications. Its ability to participate in a variety of chemical transformations makes it an important intermediate in the synthesis of novel pharmaceuticals.

The compound is instrumental in constructing biologically active scaffolds, which are core structures of medicinal compounds. A notable example is its use in the synthesis of substituted triazolopyrimidines. Research has shown that triazolopyrimidine scaffolds derived from related β-ketoesters exhibit potent anti-tubercular activity against Mycobacterium tuberculosis. The synthesis involves a condensation reaction that forms the core heterocyclic system, which can be further modified to optimize biological activity. This highlights the compound's role in generating novel candidates for drugs to combat significant global health threats like tuberculosis.

Heterocyclic compounds are a cornerstone of modern pharmacology, and this compound is a key intermediate in their preparation. Its dicarbonyl functionality allows for cyclization reactions with various reagents to form diverse ring systems.

Triazolopyrimidines: The compound serves as a direct precursor for 5-(4-Chlorophenyl)- nih.govsigmaaldrich.comresearchgate.nettriazolo[1,5-a]pyrimidin-7-ol. This is achieved through a condensation reaction with 3-amino-1,2,4-triazole in acetic acid. This reaction forms the fused heterocyclic system that is a common motif in many biologically active molecules.

Isoxazolines: It is used in the synthesis of isoxazoline (B3343090) derivatives. For instance, the synthesis of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate (B1194179) involves a 1,3-dipolar cycloaddition reaction. This class of compounds is recognized for a broad spectrum of biological activities, including potential antibacterial, anti-inflammatory, and anticancer properties.

The following table summarizes the synthesis of these key heterocyclic intermediates from precursors related to this compound.

PrecursorReagentResulting HeterocyclePotential Biological Activity
Ethyl 3-(4-chlorophenyl)-3-oxopropanoate3-Amino-1,2,4-triazole5-(4-Chlorophenyl)- nih.govsigmaaldrich.comresearchgate.nettriazolo[1,5-a]pyrimidin-7-olAnti-tubercular
p-Chlorobenzaldoxime (derived from 4-chlorobenzaldehyde)Alkene sulfonate(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonateAntibacterial, Anti-inflammatory

Contributions to Agrochemical Development

The utility of this compound extends beyond pharmaceuticals into the field of agrochemicals. The heterocyclic scaffolds derived from this compound have shown promise in the development of new crop protection agents. Specifically, isoxazoline derivatives are known for their potent agrochemical properties, including herbicidal and insecticidal activities. The synthesis of molecules containing the 3-(4-chlorophenyl)isoxazoline core provides a pathway to new compounds that can help manage agricultural pests and weeds, contributing to food security.

Advanced Building Block in Organic Synthesis

In the broader context of organic synthesis, this compound is classified as a key organic building block. wikipedia.org Such compounds are fundamental components used for the modular assembly of more complex molecular structures. wikipedia.org The presence of multiple reactive sites—the ketone, the ester, and the active methylene (B1212753) group—allows for a wide range of chemical modifications. This versatility enables chemists to use it as a starting material in multi-step syntheses, building intricate molecular architectures for applications in materials science and medicinal chemistry.

Chiral Auxiliaries and Stereoselective Synthesis

While the compound itself is not a chiral auxiliary, it is a valuable substrate in stereoselective synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org this compound can be used in reactions that generate chiral molecules with high enantiomeric purity. A key example is its involvement in the enantioselective hydrogenation of unprotected β-enamine esters. sigmaaldrich.com In this process, the keto group of this compound is first reacted with an amine to form a β-enamine ester. This intermediate is then hydrogenated using a chiral catalyst, leading to the formation of a chiral β-amino ester with high stereoselectivity. This method is crucial for producing enantiomerically pure compounds, a critical requirement for many modern pharmaceuticals.

Development of New Carbon-Carbon Bond Formation Methodologies

The formation of carbon-carbon (C-C) bonds is central to organic chemistry, and this compound is a reactant used in the development of novel C-C bond-forming reactions. sigmaaldrich.com The active methylene group, positioned between the two carbonyl groups, is readily deprotonated to form a stabilized carbanion (enolate), which is an excellent nucleophile. wikipedia.org This reactivity is harnessed in several important synthetic methodologies.

The compound is a reactant in various coupling and annulation reactions, including:

Oxidative coupling with aminopyridines sigmaaldrich.com

Tandem oxidative coupling and annulation of phenols sigmaaldrich.com

Oxidative alkylation of benzylic C-H bonds sigmaaldrich.com

These advanced methods demonstrate the compound's role not just as a passive building block, but as an active participant in the discovery and optimization of new synthetic transformations for creating complex molecular structures. sigmaaldrich.com Its utility in well-established reactions like the Knoevenagel condensation and Michael addition further solidifies its importance in methodologies focused on C-C bond formation. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

Mechanistic Elucidation of Biological Interactions of Derivatives

Investigation of Enzyme Modulation by Derivatives

The β-keto ester scaffold is a recognized pharmacophore that can interact with the active sites of various enzymes. Research into structurally related compounds has revealed inhibitory activity against several enzyme classes, including hydrolases and synthases. The electrophilic nature of the carbonyl carbons and the potential for the molecule to mimic endogenous substrates or transition states are key to this modulatory activity.

For instance, derivatives based on the related ethyl 3-oxo-3-phenylpropanoate (ethyl benzoylacetate) scaffold have been synthesized and evaluated as inhibitors of human carbonic anhydrases (hCA). tandfonline.comtandfonline.com Specifically, novel pyrazole (B372694) carboxamide derivatives, which incorporate the β-keto ester moiety, have shown inhibitory effects on isoforms hCA I and hCA II. tandfonline.comtandfonline.com The inhibition is believed to occur through the interaction of the inhibitor with the zinc ion in the enzyme's active site, a common mechanism for sulfonamide-based inhibitors and other chelating agents. The data reveals that the nature of the substituents on the core structure significantly influences the inhibitory potency, with bulky aromatic groups generally leading to lower inhibition compared to smaller functional groups. tandfonline.comtandfonline.com

Another significant target for compounds with a β-keto ester structure is Fatty Acid Synthase (FAS). nih.govresearchgate.net FAS is a crucial enzyme in the de novo synthesis of fatty acids and is often overexpressed in cancer cells, making it an attractive therapeutic target. nih.govpatsnap.com Inhibitors of FAS often target the β-ketoacyl synthase (KS) domain, where the condensation reaction of fatty acid synthesis occurs. researchgate.netnih.gov While specific IC50 values for Methyl 3-(4-chlorophenyl)-3-oxopropanoate derivatives against FAS are not extensively documented in publicly available literature, the general class of β-keto esters is known to interact with this enzyme system.

Below is a table summarizing the inhibitory activity of some ethyl benzoylacetate derivatives against human carbonic anhydrase isozymes I and II.

CompoundR-GrouphCA I (Ki, μM)hCA II (Ki, μM)
Compound 6Bulky Aromatic Phenyl Group49.6078.30
Compound 8Bulky Aromatic Phenyl Group51.3081.50

Receptor Binding Affinity Studies for Structurally Related Compounds

Beyond direct enzyme inhibition, aryl β-keto esters and their derivatives can exert biological effects by binding to protein receptors. A notable example is their interaction with bacterial quorum-sensing (QS) receptors. Quorum sensing is a cell-to-cell communication system used by bacteria to coordinate gene expression, and its disruption is a modern anti-virulence strategy.

Aryl β-keto esters have been shown to act as antagonists of LuxR-type proteins, which are receptors for the natural autoinducers, N-acyl homoserine lactones (AHLs). researchgate.netmdpi.com It is proposed that these compounds compete with the native AHLs for binding to the receptor's ligand-binding pocket. researchgate.net This interaction can inhibit QS-controlled processes like biofilm formation and virulence factor production. Studies on a variety of substituted aryl β-keto esters suggest that the nature and position of substituents on the phenyl ring are critical for binding affinity and antagonist activity. For example, the presence of electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), in the para-position of the phenyl ring has been noted to influence activity. mdpi.com

While specific binding affinity constants (Kd or Ki) for this compound derivatives on mammalian receptors are not widely reported, the studies on bacterial QS receptors provide a clear mechanism of action involving competitive receptor binding. The data below, from studies on related compounds, illustrates the quorum sensing inhibitory activity.

Compound ClassBacterial StrainBiological EffectPotency (IC50)
Aryl beta-keto esterVibrio harveyi BB120Inhibition of bioluminescencePotency influenced by para-substituents (e.g., 4-fluoro)
N-Phenyl-3-(4-fluorophenyl) propanamideE. coli JB525Inhibition of violacein (B1683560) production1.1 µg/mL

Hydrolysis Mechanisms by Esterases and Subsequent Interactions with Biological Targets

The ester group in this compound and its derivatives is susceptible to hydrolysis by esterases, a ubiquitous class of enzymes in biological systems. This metabolic process is a critical step that can either deactivate the compound or convert it into a biologically active acid. The hydrolysis of the methyl ester yields methanol (B129727) and the corresponding β-keto acid, 3-(4-chlorophenyl)-3-oxopropanoic acid.

This resulting β-keto acid is often unstable and can undergo subsequent decarboxylation (loss of CO₂) to form 4-chloroacetophenone. The rate and extent of hydrolysis are dependent on the specific esterase or lipase (B570770) involved and the steric and electronic properties of the substrate. Studies screening various hydrolases against structurally similar β-keto esters, such as derivatives of ethyl benzoylacetate, have demonstrated a wide range of catalytic efficiencies. The turnover number (kcat), which represents the number of substrate molecules converted per enzyme molecule per second, can vary significantly among different enzymes and substrates. This highlights the selectivity of esterases.

The following table presents turnover numbers for the hydrolysis of various substituted ethyl benzoylacetate derivatives by different hydrolases, illustrating the enzymatic selectivity.

EnzymeSubstrate (Ethyl benzoylacetate derivative)Turnover Number (s-1)
PPL (Porcine Pancreatic Lipase)Ethyl 2-chlorobenzoylacetate0.003
PPL (Porcine Pancreatic Lipase)Ethyl 4-chlorobenzoylacetate0.007
CRL (Candida rugosa Lipase)Ethyl 2-chlorobenzoylacetate0.015
CRL (Candida rugosa Lipase)Ethyl 4-chlorobenzoylacetate0.012
RML (Rhizomucor miehei Lipase)Ethyl 2-chlorobenzoylacetate0.004
RML (Rhizomucor miehei Lipase)Ethyl 4-chlorobenzoylacetate0.003
Data adapted from a study on the hydrolysis of ethyl benzoylacetate derivatives. tu-darmstadt.de

Future Research Directions and Sustainable Chemistry Considerations

Development of More Sustainable and Environmentally Benign Synthetic Routes

The pursuit of green chemistry principles is paramount in modern organic synthesis. For Methyl 3-(4-chlorophenyl)-3-oxopropanoate, future research will focus on moving away from classical condensation methods that often rely on stoichiometric strong bases and volatile organic solvents. The development of more sustainable routes is a key objective.

One promising area is the adoption of energy-efficient activation methods . Ultrasound-assisted synthesis, for example, offers a significant green advantage by often enabling reactions to proceed under solvent-free conditions with reduced reaction times and improved yields. organic-chemistry.orgnih.gov Research into applying sonication to the Claisen condensation or related acylation reactions for producing aryl β-keto esters could eliminate the need for hazardous solvents and decrease energy consumption.

Another critical direction is the use of environmentally benign reaction media . Water is the ideal green solvent, and developing catalytic systems that are effective in aqueous media is a major goal. Furthermore, electrochemical methods represent a frontier in sustainable synthesis. rsc.orgrsc.org An electrochemical approach to synthesizing β-keto esters could replace conventional stoichiometric oxidants with simple electrons, using green solvents like acetone (B3395972) and water, thereby minimizing waste. rsc.orgrsc.org

The principles of atom economy and process intensification are advanced through one-pot and multi-component reactions (MCRs) . Designing a one-pot synthesis for this compound or using it as a substrate in MCRs can drastically reduce the number of workup and purification steps, saving time, resources, and solvent waste. researchgate.net

Green StrategyPotential Application to SynthesisKey Advantages
Ultrasound-Assisted Synthesis Acylation of a 4-chlorophenyl precursorReduced reaction time, solvent-free conditions, energy efficiency. organic-chemistry.org
Electrochemical Methods Oxidative coupling reactionsReplaces stoichiometric oxidants, uses green solvents (e.g., water, acetone). rsc.org
One-Pot/Multi-Component Reactions Direct synthesis from simpler precursorsIncreased efficiency, reduced waste, fewer purification steps. researchgate.net
Benign Solvents Synthesis and derivatization reactionsElimination of volatile and toxic organic compounds, improved safety profile.

Exploration of Novel Catalytic Systems for Enhanced Efficiency

Catalysis is at the heart of efficient and sustainable chemistry. Future work on this compound will undoubtedly involve the exploration of novel catalytic systems that offer higher efficiency, selectivity, and reusability compared to traditional methods.

Biocatalysis stands out as a particularly promising avenue. Enzymes such as lipases and engineered ω-transaminases can operate under mild, aqueous conditions and often exhibit exceptional chemo-, regio-, and stereoselectivity. google.comnih.gov Research into lipase-catalyzed transesterification could provide a mild, solvent-free route to various esters derived from this compound. google.com Similarly, engineered transaminases could be used for the asymmetric amination of the ketone moiety, yielding valuable chiral β-amino esters. nih.gov

The development of heterogeneous catalysts is another key area. Materials like natural clays (B1170129) (e.g., Montmorillonite K-10), zeolites, or functionalized polymers offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and reduced waste generation. rsc.org Investigating clay-catalyzed acylation or transesterification reactions could lead to more economical and environmentally friendly processes.

Organocatalysis continues to emerge as a powerful tool in synthesis. Small organic molecules, such as cinchona alkaloids or proline derivatives, can catalyze a wide range of transformations, including asymmetric reactions, without the need for potentially toxic or expensive metals. nih.gov Applying organocatalysis to the asymmetric reduction or alkylation of this compound could provide access to a diverse array of enantiomerically enriched compounds.

Catalyst TypeExamplePotential ApplicationAdvantages
Biocatalysts Lipases, Engineered ω-TransaminasesAsymmetric synthesis of chiral derivativesHigh selectivity, mild/aqueous conditions, biodegradable. nih.govacs.org
Heterogeneous Catalysts Montmorillonite K-10, Kaolinite ClayTransesterification, condensationReusable, low cost, simplified product purification. rsc.org
Organocatalysts Cinchona-derived catalystsAsymmetric peroxidation, alkylationMetal-free, high enantioselectivity. nih.gov
Nanocatalysts Nanosized metal oxidesCondensation reactionsHigh surface area, enhanced catalytic activity. ictmumbai.edu.in

Expansion of Synthetic Utility towards Underexplored Chemical Transformations

While β-keto esters are well-established intermediates, there is considerable scope for expanding the synthetic utility of this compound in novel and underexplored transformations. Its dual functionality (ketone and ester) and reactive α-methylene group make it a versatile precursor for molecular complexity.

A major area of future research is its application in the synthesis of complex heterocyclic compounds . The 1,3-dicarbonyl motif is a classic synthon for building rings like pyrazoles, isoxazoles, pyrimidines, and diazepines. researchgate.netnih.gov Exploring novel multi-component reactions where this compound serves as the central building block could provide rapid access to libraries of novel, biologically relevant heterocyclic structures.

The development of asymmetric transformations is of paramount importance for applications in medicinal chemistry. Future research should focus on the catalytic asymmetric reduction of the keto group to produce chiral β-hydroxy esters, the asymmetric α-alkylation or amination of the methylene (B1212753) group, and enantioselective Michael additions. nih.govresearchgate.net Such strategies would transform an achiral starting material into high-value, enantiopure products.

Furthermore, leveraging modern organometallic chemistry offers new avenues. For instance, palladium-catalyzed reactions of allylic esters of β-keto acids are known to generate palladium enolates, which can participate in a variety of subsequent transformations like aldol (B89426) and Michael additions that are not achievable through conventional methods. nih.gov Applying this concept to an allylic ester derived from this compound could unlock novel synthetic pathways.

Advanced Integrated Experimental and Computational Approaches

The integration of computational chemistry with experimental work is a powerful strategy for accelerating research and gaining deeper mechanistic insights. For this compound, this synergy can guide the rational design of new reactions and catalysts.

Density Functional Theory (DFT) calculations are invaluable for elucidating reaction mechanisms, predicting the stability of intermediates and transition states, and understanding the origins of selectivity. youtube.comrsc.org Future studies could employ DFT to model the transition states of potential catalytic cycles, thereby guiding the optimization of catalyst structure for enhanced activity and stereoselectivity. DFT is also a powerful tool for studying the fundamental properties of the molecule, such as its keto-enol tautomerism, which dictates its reactivity. semanticscholar.orgorientjchem.org

In silico screening techniques , such as molecular docking and molecular dynamics simulations, can be used to predict the biological activity of derivatives synthesized from this compound. mdpi.comresearchgate.net By docking virtual libraries of potential products into the active sites of biological targets (e.g., enzymes, receptors), researchers can prioritize the synthesis of compounds with the highest predicted affinity, making drug discovery efforts more efficient.

This integrated approach, where computational predictions are tested and validated by targeted experiments, creates a powerful feedback loop. It allows for a more profound understanding of the chemical system and a more strategic allocation of experimental resources, ultimately leading to faster and more innovative scientific discovery.

Computational MethodApplication AreaInsights Gained
Density Functional Theory (DFT) Reaction Mechanism StudiesTransition state energies, reaction pathways, catalyst-substrate interactions, stereoselectivity origins. rsc.org
DFT Keto-Enol TautomerismRelative stability of tautomers in different solvents, impact on reactivity. orientjchem.org
Molecular Docking Virtual ScreeningPrediction of binding affinity of derivatives to biological targets. researchgate.net
Molecular Dynamics (MD) Ligand-Protein InteractionsStability of ligand-protein complexes over time, conformational changes. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 3-(4-chlorophenyl)-3-oxopropanoate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via β-ketoester formation. A reported method involves reacting 4-chlorobenzoyl chloride with methyl acetoacetate in the presence of a base (e.g., triethylamine) under anhydrous conditions . For optimization:

  • Catalyst Screening : FeCl₃ or AlCl₃ can enhance cyclization efficiency in derivatives (e.g., spiro-fused structures) .
  • Solvent Selection : Chloroform-methanol (1:1) mixtures enable slow evaporation for crystal growth, critical for structural validation .
  • Yield Improvement : Column chromatography (n-hexane/ethyl acetate = 9/1) achieves >75% purity .

Q. How can researchers characterize this compound using spectroscopic and crystallographic techniques?

  • Key Techniques :

  • NMR : Look for carbonyl signals at ~174 ppm (¹³C NMR) and ester methyl protons at δ ~3.7 ppm (¹H NMR) .
  • IR : Strong C=O stretches at 1740–1746 cm⁻¹ confirm ester and ketone groups .
  • X-ray Crystallography : Monoclinic P2₁/n space group with unit cell parameters a = 11.464 Å, b = 12.023 Å, c = 15.118 Å, β = 101.73° (validated via SHELXL refinement) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-chlorophenyl group influence reactivity in cross-coupling or cyclization reactions?

  • Case Study : The electron-withdrawing Cl substituent directs electrophilic aromatic substitution, enabling regioselective functionalization. For example:

  • Spirocyclization : FeCl₃-mediated reactions yield spiro-fused structures (e.g., 2c in ) via cation-π interactions.
  • Bridged Systems : NHF·pyridine and mCPBA promote oxidative coupling with aryl iodides (e.g., 4-methyliodobenzene) to form bridged intermediates .
    • Data Analysis : Compare yields under varying Lewis acids (FeCl₃ vs. AlCl₃) to assess electronic effects on transition states .

Q. What challenges arise in resolving crystallographic data for this compound derivatives, and how can SHELX refine these structures?

  • Refinement Strategy :

  • Use SHELXL for high-resolution data (R-factor < 0.07) by constriding H-atoms to parent atoms (C–H = 0.93–0.98 Å) .
  • Address twinning or disorder via SHELXPRO’s macromolecular interface tools .
    • Common Pitfalls : Overlapping electron density peaks in phenyl/ester groups require iterative Fourier synthesis .

Q. How can contradictory data on reaction yields or by-products be systematically analyzed?

  • Root Cause Analysis :

  • By-Product Identification : HRMS and 2D NMR (e.g., HSQC, HMBC) detect minor intermediates (e.g., enol tautomers) .
  • Reaction Monitoring : In situ IR tracks ketone/ester conversion rates to optimize stoichiometry .
    • Case Example : FeBr₃ yields 47% of brominated derivative 2d vs. 73% for chlorinated 2e, highlighting halogen-dependent reactivity .

Methodological Tables

Table 1 : Spectral Data for Key Derivatives

CompoundIR (C=O, cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound1741, 16663.7 (s, 3H, OCH₃)174.2 (C=O)
Spiro-fused derivative (2c)1735, 16641.2–2.8 (m, cyclohexyl)168.9 (C=O ketone)

Table 2 : Crystallographic Parameters

ParameterValue
Space groupP2₁/n
Unit cell (Å)a = 11.4644
b = 12.0231
c = 15.1184
β (°)101.731
Z4

Safety and Best Practices

  • Handling : Use fume hoods for reactions involving chlorinated solvents (e.g., ClCH₂CH₂Cl) .
  • Crystallization : Avoid rapid cooling to prevent amorphous by-products; slow evaporation in CHCl₃/MeOH ensures single-crystal growth .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.